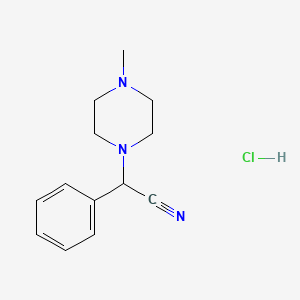
4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butanoic acid
Vue d'ensemble
Description
“4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butanoic acid” is a chemical compound with the molecular formula C6H6F6O2 . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .
Synthesis Analysis
The synthesis of “4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butanoic acid” involves several steps. One method involves the use of Ethyl 4,4,4-trifluoro-2-butynoate as a reagent to investigate the regioselectivity of the insertion reaction with cyclometalated iridium and rhodium complexes .Molecular Structure Analysis
The molecular structure of “4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butanoic acid” can be represented by the formula C6H6F6O2 . The structure can be viewed using specific software that can interpret 2D Mol files or computed 3D SD files .Chemical Reactions Analysis
“4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butanoic acid” can participate in various chemical reactions. For instance, it can be used in the preparation of dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate . It can also undergo diastereoselective Michael addition reaction with ethyl crotonate .Physical And Chemical Properties Analysis
“4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butanoic acid” has specific physical and chemical properties. It has a molecular weight of 224.1 . More detailed properties like melting point, boiling point, and density can be found in specialized databases .Applications De Recherche Scientifique
Enantiomerically Pure Derivatives Synthesis
The compound has been utilized in the preparation of enantiomerically pure derivatives. 3-hydroxy-3-trifluoromethyl-propionic acid and esters, substituted in the 2- or 3-position, are synthesized from (R)- or (S)-4,4,4-trifluoro-3-hydroxy-butanoic acid. This process involves intermediates like 2-t-butyl-6-trifluoromethyl-1,3-dioxan- and -dioxin-4-ones (Gautschi, Schweizer, & Seebach, 1994).
Synthesis of Ferroelectric Liquid Crystals
The compound is pivotal in synthesizing novel ferroelectric liquid crystals. It's used as an ingredient to synthesize 4-(1,1,1-trifluoro-2-octyl)phenyl 4'-nonyloxybiphenyl-4-carboxylate, a ferroelectric liquid crystal with specific properties suitable for various applications (Aoki & Nohira, 1997).
Organic Synthesis
The compound is used as a source of the trifluoromethyl group in organic synthesis. It serves as an active synthon and is involved in various chemical reactions, demonstrating its versatility and importance in organic chemistry (Narsaiah & Yadav, 2005).
Optically Active Derivatives
It assists in the synthesis of optically active α-trifluoromethylbenzyl derivatives. These derivatives are essential for new chiral dopants for ferroelectric liquid crystals, indicating its role in advanced material science (Aoki & Nohira, 1993).
Peptide Synthesis
The compound has been used as a protecting reagent in peptide synthesis. This application highlights its utility in the intricate process of synthesizing biological molecules, which has implications in biochemistry and pharmaceuticals (Gorbunova, Gerus, Galushko, & Kukhar, 1991).
Photosensitive Synthetic Ion Channels
In the field of nanotechnology, it has been employed for the optical gating of photosensitive synthetic ion channels. This application is significant in the development of nanofluidic devices and sensors (Ali et al., 2012).
Plant Growth Regulation
It is also an ingredient in the synthesis of fluorinated plant growth regulators. These regulators demonstrate its potential in agriculture, particularly in enhancing the growth and health of various plants (Katayama & Gautam, 1997).
Orientations Futures
Propriétés
IUPAC Name |
4,4,4-trifluoro-2-(2,2,2-trifluoroethyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F6O2/c7-5(8,9)1-3(4(13)14)2-6(10,11)12/h3H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIVGDDISROWJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CC(F)(F)F)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



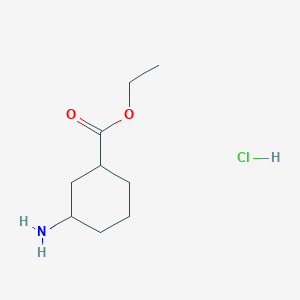

![N'-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423575.png)
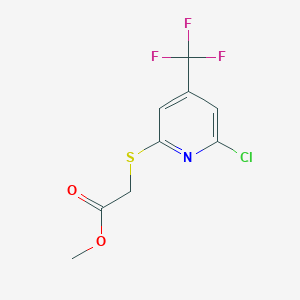
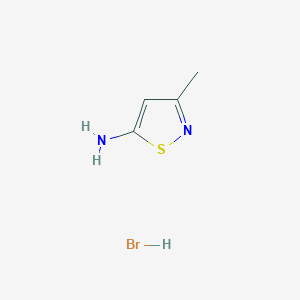
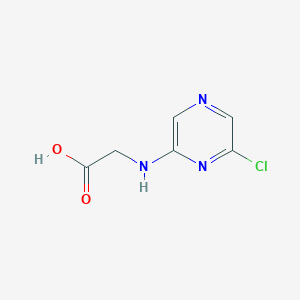

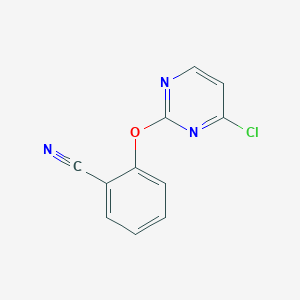
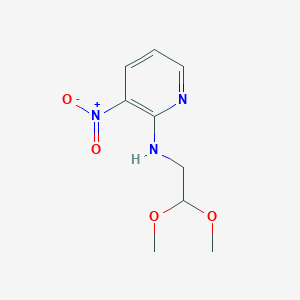
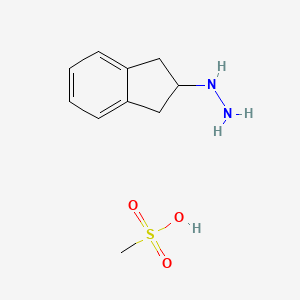
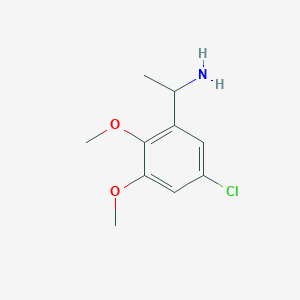
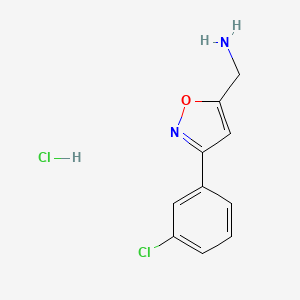
![benzyl[(1Z)-({[(tert-butoxy)carbonyl]amino}imino)[(2,2,2-trifluoroethyl)amino]methyl]amine](/img/structure/B1423594.png)
